N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c1-3-18-7-10-20(11-8-18)27-24(30)23(29)26-14-13-21-6-4-5-15-28(21)33(31,32)22-12-9-19(25)16-17(22)2/h7-12,16,21H,3-6,13-15H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRENTYGXRYKRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various halogen derivatives, piperidine-4-carboxylic acid, and 1,3-difluorobenzene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide may exhibit antidepressant properties. The piperidine structure is often associated with serotonin reuptake inhibition, which is a common mechanism of action for many antidepressants. Studies have shown that modifications in the piperidine ring can enhance efficacy against depressive disorders.
Analgesic Properties
The sulfonamide group in the compound is known for its analgesic effects. Compounds with similar structures have been evaluated for pain relief in various models, suggesting that this compound may also possess analgesic properties. The interaction between the sulfonamide moiety and pain receptors could be a focal point for further research.
Target Interaction Studies
In vitro studies have demonstrated that this compound interacts with several biological targets, including:
- Serotonin Transporters : Potentially modulating serotonin levels.
- Dopamine Receptors : Implications for mood regulation and reward pathways.
These interactions suggest that the compound could be investigated further for its potential use in treating mood disorders and other neuropsychiatric conditions.
Cytotoxicity Assays
Preliminary cytotoxicity assays have been conducted to evaluate the compound's potential as an anticancer agent. The results indicate that it may inhibit cell proliferation in specific cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal examined a series of piperidine derivatives, including this compound, for their antidepressant efficacy. The study found that certain modifications enhanced binding affinity to serotonin transporters, leading to increased antidepressant-like effects in animal models.
Case Study 2: Analgesic Activity
Another investigation focused on the analgesic properties of sulfonamide derivatives similar to this compound. Results indicated significant pain relief effects in inflammatory pain models, suggesting a promising avenue for developing new analgesics based on this compound structure.
Mechanism of Action
The mechanism of action of N’-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its closest analogues identified in the literature:
Key Differences and Implications
- Piperidine Substitution : Unlike W-15’s piperidinylidene core, the target compound’s piperidin-2-yl group with a sulfonyl substituent may stabilize conformational binding to receptors .
- Substituent Effects : The 4-fluoro-2-methylbenzenesulfonyl group offers a unique electronic profile compared to 4-chloro (W-15) or benzoyl () substituents, influencing solubility and receptor affinity.
Biological Activity
N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, also known by its CAS number 898426-95-4, is a synthetic compound that has garnered interest for its potential biological applications, particularly in pharmacology. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring, an ethylphenyl group, and a sulfonamide moiety. Its molecular formula is C20H26FNO2S, and it has a molecular weight of approximately 363.49 g/mol. The presence of the fluorine atom and the sulfonyl group suggests potential interactions with biological targets, particularly in enzyme inhibition pathways.
Research indicates that compounds with similar structural motifs often exhibit activity as enzyme inhibitors, particularly in the context of cholinesterase inhibition. For instance, studies have shown that related sulfonamide derivatives can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes involved in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's disease .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various biological targets. Preliminary findings suggest that this compound may possess moderate inhibitory effects on AChE, with IC50 values comparable to those of established inhibitors like tacrine .
Table 1: Inhibitory Potency of Related Compounds
Neuroprotective Effects
A study focusing on neuroprotective agents highlighted the potential of sulfonamide derivatives to prevent neuronal cell death induced by oxidative stress. This compound was evaluated in cellular models exposed to neurotoxic agents. Results indicated a significant reduction in cell death rates compared to control groups, suggesting its efficacy as a neuroprotective agent .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial assessments indicate favorable solubility profiles and moderate permeability across biological membranes. Toxicological evaluations have shown that at therapeutic doses, the compound exhibits minimal cytotoxicity, although further studies are warranted to establish safety margins .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer: The synthesis should prioritize chemoselective coupling to avoid side reactions at the ethanediamide or sulfonyl groups. Multi-step approaches are recommended:
Piperidine Ring Formation: Use reductive amination or cyclization of amino alcohols under acidic conditions .
Sulfonylation: React the piperidine intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .
Ethanediamide Linkage: Couple the sulfonylated piperidine with N-(4-ethylphenyl)ethylamine using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Monitor reactions via TLC and purify intermediates via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer: Use orthogonal methods:
- NMR Spectroscopy: Confirm regiochemistry of the piperidine ring (e.g., δ 3.5–4.0 ppm for sulfonyl-proton interactions) and ethanediamide protons (δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
Q. How do the structural features influence its biological activity?
- Methodological Answer:
- Piperidine-Sulfonyl Motif: Enhances binding to central nervous system targets (e.g., sigma receptors) via hydrophobic and hydrogen-bond interactions .
- 4-Ethylphenyl Group: Modulates lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
- Fluorine Substituent: Increases metabolic stability by resisting cytochrome P450 oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer:
- Temperature Control: Perform sulfonylation at 0–5°C to minimize sulfonate ester byproducts .
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aromatic fragments .
- Solvent Optimization: Use DMF for amidation steps to enhance solubility of polar intermediates .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer:
- Orthogonal Assays: Compare results from radioligand binding (e.g., σ₁ receptor) vs. functional assays (e.g., calcium flux) to distinguish target engagement from off-target effects .
- Structure-Activity Relationship (SAR) Studies: Systematically modify the ethylphenyl or fluoro-methyl groups to isolate pharmacophore contributions .
Q. What strategies enhance pharmacokinetic properties without altering core bioactivity?
- Methodological Answer:
- Prodrug Design: Introduce ester moieties at the ethanediamide nitrogen to improve oral bioavailability .
- Metabolic Blocking: Replace the 4-ethylphenyl group with a trifluoromethyl analog to reduce hepatic clearance .
Q. How does computational modeling aid in identifying biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to σ receptors (PDB: 6DK1); prioritize poses with sulfonyl-piperidine interactions .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer:
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
- Quality Control: Implement in-line FTIR to monitor reaction progression and minimize batch variability .
Q. How to design in vivo studies accounting for physicochemical properties?
- Methodological Answer:
- Formulation: Use PEG-400/saline (60:40) for intravenous dosing to address low aqueous solubility (<0.1 mg/mL) .
- Dosing Frequency: Calculate half-life (t₁/₂) from microsomal stability data to determine optimal intervals .
Q. How to interpret conflicting data between biochemical and cell-based assays?
- Methodological Answer:
- Membrane Permeability: Measure P-gp efflux ratios (e.g., Caco-2 cells) to assess if poor cellular uptake skews results .
- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins) to identify confounding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
